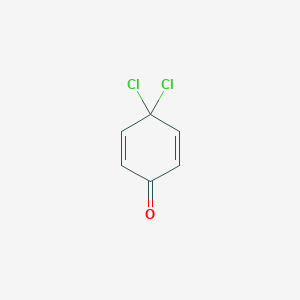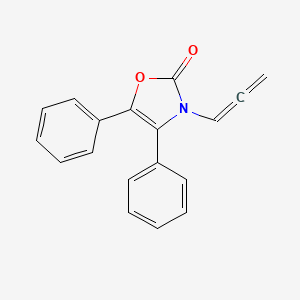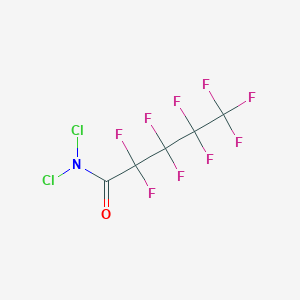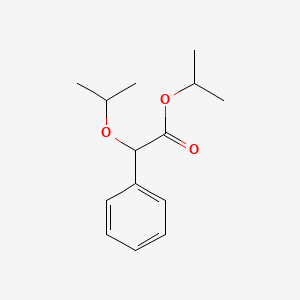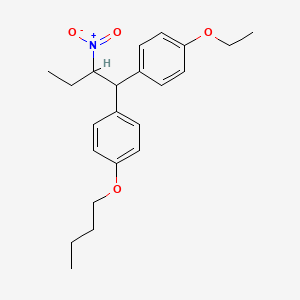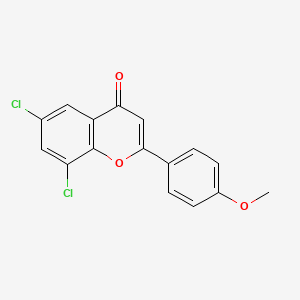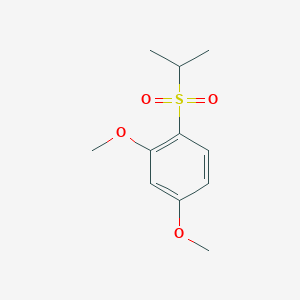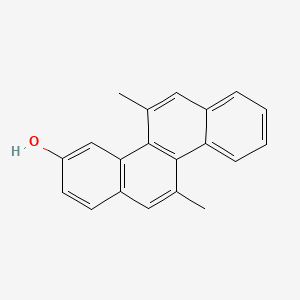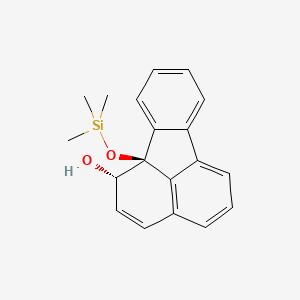
4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide typically involves the sulfonylation of amines. One common method is the reaction of 4-methylbenzenesulfonyl chloride with octan-2-ylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid produced . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups attached to the sulfonamide .
Applications De Recherche Scientifique
4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide
- 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide
Uniqueness
4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide is unique due to its specific alkyl chain (octan-2-yl) attached to the sulfonamide group. This structural feature can influence its solubility, reactivity, and biological activity compared to other sulfonamides .
Propriétés
Numéro CAS |
81330-00-9 |
|---|---|
Formule moléculaire |
C15H25NO2S |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-methyl-N-octan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO2S/c1-4-5-6-7-8-14(3)16-19(17,18)15-11-9-13(2)10-12-15/h9-12,14,16H,4-8H2,1-3H3 |
Clé InChI |
VZWWMPFZJUXWQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


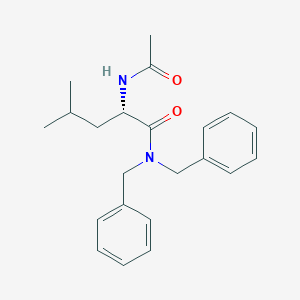
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
